N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide
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Overview
Description
Scientific Research Applications
Catalysis and Asymmetric Synthesis
- The use of related pyrazole derivatives in catalytic processes, including asymmetric [3+2] cycloaddition reactions, has been explored, demonstrating the potential of these compounds in facilitating regiospecific and enantioselective synthesis (Han, Xiaoyu et al., 2011).
Synthesis of Novel Compounds
- Research into the catalyst-free synthesis of novel benzamide derivatives through 1,3-dipolar cycloaddition highlights the structural versatility and reactivity of pyrazole-based compounds (Liu, Wenjing et al., 2014). Additionally, the synthesis of 1H-imidazo[1,2-b]pyrazole libraries, showcasing the utility of pyrazole derivatives in generating diverse molecular libraries with potential biological activities, has been demonstrated (Babariya, Jayesh S. et al., 2017).
Investigation of Biological Activities
- Pyrazole derivatives have been studied as potential inhibitors of photosynthetic electron transport, indicating their application in agricultural chemistry and the potential for the development of new herbicides (Vicentini, C. B. et al., 2005).
Material Science Applications
- The incorporation of pyrazole derivatives into polymers and other materials has been explored to enhance properties such as thermal stability, indicating their relevance in the development of advanced materials (Scaffaro, R. et al., 2005).
Future Directions
properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-17(2,3)21-14(12-9-24-10-13(12)20-21)19-16(23)15(22)18-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKAHWDLTFMZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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